4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one
Overview
Description
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is a cyclic acetal belonging to the class of 1,3-dioxolanes. These molecules are characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms . The compound has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one can be synthesized through the condensation reaction of ethylene glycol with an acid catalyst. The reaction proceeds by forming 1,3-dioxolane diol, which is then dehydrated to yield the target compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale condensation reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is a versatile compound with numerous applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic acetals.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one involves its interaction with molecular targets through its cyclic acetal structure. The compound can form stable complexes with various enzymes and proteins, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one
- 5-Ethyl-5-methyl-4-methylene-1,3-dioxolan-2-one
Uniqueness
4-Ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one is unique due to its specific substitution pattern on the dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-7(3)5(2)9-6(8)10-7/h2,4H2,1,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNQXRMOAPYWRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=C)OC(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337789 | |
Record name | 4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80956-52-1 | |
Record name | 4-ethyl-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-4-methyl-5-methylene-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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